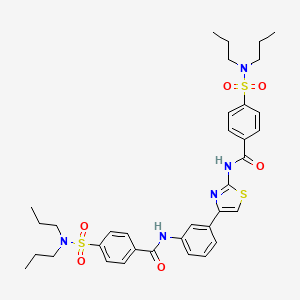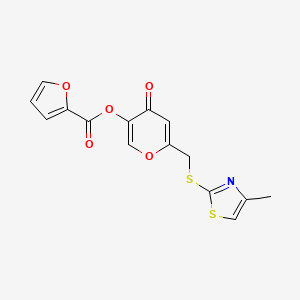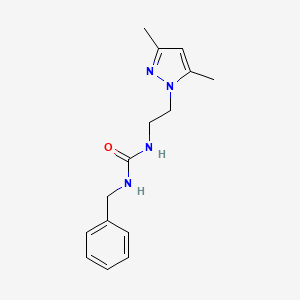![molecular formula C19H21F3N4O2S B2442348 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886917-30-2](/img/structure/B2442348.png)
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C19H21F3N4O2S and a molecular weight of 426.461. It is available for purchase from various chemical suppliers12.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that compounds with a piperidinol core, such as this one, have been found to be potent antagonists of the human H (3) receptor3.Molecular Structure Analysis
The molecular structure of this compound is not explicitly detailed in the search results. However, it contains a piperidinol core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, compounds with a piperidinol core have been found to be potent antagonists of the human H (3) receptor3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not readily available in the search results. However, it has a molecular weight of 426.461.Aplicaciones Científicas De Investigación
Protective Effects against Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles and their derivatives have been evaluated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver tissues. These compounds have shown potential in ameliorating peroxidative injury, suggesting their use in controlling oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Anti-inflammatory and Antimicrobial Activities
Several thiazolo[3,2-b]-1,2,4-triazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in preclinical models, indicating their potential as novel therapeutic agents for treating inflammation and infections (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Antimicrobial Agents
A novel series of thiazolidinone derivatives, including compounds structurally related to thiazolo[3,2-b][1,2,4]triazoles, have been synthesized and evaluated for their antimicrobial activity against a wide range of bacterial and fungal strains. These studies suggest the potential application of these compounds as antimicrobial agents, offering a basis for further development in drug discovery (Patel, Kumari, & Patel, 2012).
Antimycobacterial Evaluation
Research into the antimycobacterial properties of thiazole derivatives has led to the identification of compounds with significant activity against Mycobacterium tuberculosis. These findings highlight the potential of thiazolo[3,2-b][1,2,4]triazoles and their derivatives in the treatment of tuberculosis and other mycobacterial infections (Shinde, Mahulikar, Mhaske, Chakraborty, Choudhari, Phalle, Choudhari, & Sarkar, 2019).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the search results.
Direcciones Futuras
The future directions for this compound are not explicitly detailed in the search results. However, compounds with a piperidinol core have been found to be potent antagonists of the human H (3) receptor3, suggesting potential for further research and development in this area.
Propiedades
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c1-2-14-23-18-26(24-14)17(28)16(29-18)15(25-8-6-13(27)7-9-25)11-4-3-5-12(10-11)19(20,21)22/h3-5,10,13,15,27-28H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSINQRQSFIUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC(CC4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)








![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2442287.png)
